molecular formula C7H16N2 B13111270 2-Methyl-2-propylimidazolidine

2-Methyl-2-propylimidazolidine

Cat. No.: B13111270
M. Wt: 128.22 g/mol
InChI Key: SWKFPBNDIPYDQM-UHFFFAOYSA-N
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Description

2-Methyl-2-propylimidazolidine is a heterocyclic organic compound that belongs to the imidazolidine family Imidazolidines are five-membered rings containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-propylimidazolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with aldehydes or ketones. For instance, the reaction between 2-methyl-2-propylamine and formaldehyde under acidic conditions can yield this compound. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propylimidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones or imidazolidinediones.

    Reduction: Reduction reactions can convert imidazolidines to their corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include imidazolidinones, imidazolidinediones, and various substituted imidazolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-2-propylimidazolidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propylimidazolidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazolidine: Lacks the propyl group, leading to different chemical and physical properties.

    2-Propylimidazolidine: Lacks the methyl group, resulting in variations in reactivity and applications.

    Imidazolidine: The parent compound without any substituents, serving as a basic framework for various derivatives.

Uniqueness

2-Methyl-2-propylimidazolidine is unique due to the presence of both methyl and propyl groups, which influence its chemical reactivity and potential applications. These substituents can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

2-methyl-2-propylimidazolidine

InChI

InChI=1S/C7H16N2/c1-3-4-7(2)8-5-6-9-7/h8-9H,3-6H2,1-2H3

InChI Key

SWKFPBNDIPYDQM-UHFFFAOYSA-N

Canonical SMILES

CCCC1(NCCN1)C

Origin of Product

United States

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